Predicted Acid Dissociation Constant (pKa): Para-CF3 Substitution Lowers pKa Relative to the Non-Fluorinated Analog
The predicted pKa of the carboxylic acid group in 4-{2-[4-(trifluoromethyl)phenyl]ethynyl}benzoic acid is lower than that of the non-fluorinated analog 4-(phenylethynyl)benzoic acid due to the electron-withdrawing effect of the para-CF3 group transmitted through the conjugated ethynyl bridge. The para-CF3 isomer is predicted to have a pKa of approximately 3.92–3.98, compared to 4.08 ± 0.10 for the non-fluorinated comparator . This difference of approximately 0.10–0.16 pKa units translates to a roughly 1.3- to 1.4-fold greater degree of ionization at physiological pH (7.4), which can enhance aqueous solubility of the carboxylate form [1]. Among positional isomers, the ortho-CF3 variant shows the highest predicted pKa (3.975 ± 0.10), followed by the meta-CF3 (3.92 ± 0.10) and para-CF3 (predicted ~3.92–3.98); the ortho-isomer's slightly higher pKa is attributed to steric hindrance between the ortho-CF3 and the ethynyl group partially disrupting conjugation .
| Evidence Dimension | Acid dissociation constant (predicted pKa) |
|---|---|
| Target Compound Data | Predicted pKa ~3.92–3.98 (para-CF3 isomer; CAS 387398-42-7) |
| Comparator Or Baseline | 4-(Phenylethynyl)benzoic acid: pKa 4.08 ± 0.10 (non-fluorinated); 4-((3-CF3)phenyl)ethynyl isomer: pKa 3.92 ± 0.10 (meta-CF3); 4-((2-CF3)phenyl)ethynyl isomer: pKa 3.975 ± 0.10 (ortho-CF3) |
| Quantified Difference | ΔpKa ≈ –0.10 to –0.16 vs. non-fluorinated analog; ΔpKa ≈ +0.055 (ortho vs. para/meta isomers) |
| Conditions | Predicted values from ACD/Labs Percepta Platform (PhysChem Module); all values ± 0.10 units |
Why This Matters
Lower pKa enhances carboxylate solubility at physiological pH, directly impacting formulation feasibility and oral bioavailability predictions in early drug discovery programs.
- [1] Manallack, D.T. The pKa Distribution of Drugs: Application to Drug Discovery. Perspect. Medicin. Chem. 2007, 1, 25–38. View Source
